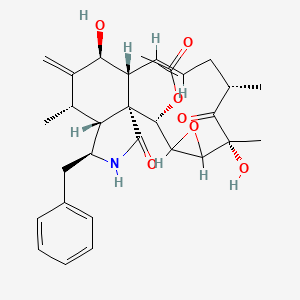

19,20-Epoxycytochalasin D

Description

Properties

IUPAC Name |

[(1R,2S,6R,8S,10E,12R,13S,15S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,15-trimethyl-14-methylidene-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadec-10-en-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37NO7/c1-15-10-9-13-20-23(33)17(3)16(2)22-21(14-19-11-7-6-8-12-19)31-28(35)30(20,22)27(37-18(4)32)24-26(38-24)29(5,36)25(15)34/h6-9,11-13,15-16,20-24,26-27,33,36H,3,10,14H2,1-2,4-5H3,(H,31,35)/b13-9+/t15-,16+,20-,21-,22-,23+,24?,26?,27+,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJRAYUHVRYTTH-SJPOVNCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC2C(C(=C)C(C3C2(C(C4C(O4)C(C1=O)(C)O)OC(=O)C)C(=O)NC3CC5=CC=CC=C5)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2([C@@H](C4C(O4)[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC5=CC=CC=C5)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling 19,20-Epoxycytochalasin D: A Technical Guide to its Fungal Origins and Isolation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the fungal sources, isolation, and purification of 19,20-Epoxycytochalasin D, a potent bioactive metabolite. This document provides detailed experimental protocols, quantitative data, and visual workflows to facilitate further research and development.

Fungal Producers of this compound

This compound is a member of the cytochalasan family of mycotoxins, primarily produced by various endophytic and wood-inhabiting fungi.[1][2] The majority of these fungal sources belong to the Xylariaceae family, with species from the genera Xylaria, Nemania, and Rosellinia being notable producers.[1][3] The following table summarizes the known fungal sources of this compound and its related analogs.

| Fungal Species | Compound(s) | Yield/Concentration | Reference |

| Xylaria cf. curta | This compound, 19,20-epoxycytochalasin C, and other new epoxycytochalasans | Not specified | [1][4][5] |

| Xylaria hypoxylon | This compound and related epoxycytochalasins | Not specified | [1][6] |

| Nemania sp. UM10M | 19,20-Epoxycytochalasins C and D | Not specified | [1][7] |

| Rosellinia sanctae-cruciana | This compound and other cytochalasins | Not specified | [8][9][10] |

| Nemania diffusa | 19,20-Epoxycytochalasin C and D related compounds | Not specified | [1] |

| Xylaria sp. sof11 | 19,20-Epoxycytochalasin Q | Biomass yield of 18.97 g/L in a 10-L fermenter | [1] |

| Xylaria karyophthora | 19,20-epoxidated cytochalasins | Not specified | [1] |

| Xylaria obovata | 19,20-Epoxycytochalasin Q | Not specified | [1][6] |

| Phomopsis sp. xz-18 | Pentacyclic cytochalasins (related structures) | 14 mg of a related compound from scaled-up culture | [1] |

| Phomopsis sp. shj2 | Phomopchalasins B and C (related structures) | Not specified | [11] |

Experimental Protocols: Isolation and Purification

The isolation of this compound from its fungal source is a multi-step process involving cultivation, extraction, and chromatographic purification.

Fungal Cultivation

The initial step involves the cultivation of the producing fungal strain to generate sufficient biomass and induce the production of secondary metabolites. Both solid-state and liquid-state fermentation methods have been successfully employed.

a) Solid-State Fermentation (Rice Medium)

-

Medium: Solid rice medium.

-

Procedure:

-

Prepare the rice medium in suitable fermentation flasks and autoclave.

-

Inoculate the sterilized rice medium with an actively growing culture of the fungus.

-

Incubate the culture under static conditions at an appropriate temperature and humidity for a period sufficient for fungal growth and metabolite production.[1]

-

b) Liquid-State Fermentation (Potato Dextrose Broth)

-

Medium: Potato Dextrose Broth (PDB).

-

Procedure:

Extraction of Bioactive Compounds

Following incubation, the fungal biomass and culture medium are extracted to recover the crude secondary metabolites.

-

Procedure for Liquid Culture:

-

Separate the fungal mycelia from the culture broth by filtration.[1]

-

Extract the culture broth with a suitable organic solvent such as ethyl acetate (B1210297).

-

Extract the mycelia with a polar solvent like methanol.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

-

Chromatographic Purification

The crude extract, a complex mixture of compounds, is then subjected to a series of chromatographic steps to isolate the pure this compound.

-

Procedure:

-

Column Chromatography: Perform an initial fractionation of the crude extract using column chromatography on silica (B1680970) gel. Elute with a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol, to separate the compounds based on polarity.[12]

-

Fraction Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the target compound.[12]

-

Preparative HPLC: Pool the fractions containing this compound and subject them to further purification using preparative HPLC on a C18 column to yield the pure compound.[8][12]

-

Visualizing the Workflow and Biological Context

To better illustrate the key processes, the following diagrams have been generated using Graphviz.

Caption: A flowchart illustrating the key stages in the isolation and purification of this compound.

The primary mechanism of action for cytochalasans, including this compound, involves the disruption of the actin cytoskeleton.[2][3] This interference with a fundamental cellular component triggers downstream signaling pathways that can lead to cell cycle arrest and apoptosis.[2][12]

Caption: A simplified diagram of the proposed mechanism of action for this compound.

This technical guide provides a foundational understanding of the fungal origins and isolation of this compound. The detailed protocols and visual aids are intended to support researchers in the continued exploration of this and other bioactive fungal metabolites.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structures and Biological Activities of Secondary Metabolites from Xylaria spp - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Immunomart [immunomart.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytochalasans from the Endophytic Fungus Phomopsis sp. shj2 and Their Antimigratory Activities [mdpi.com]

- 12. benchchem.com [benchchem.com]

The Natural Production of 19,20-Epoxycytochalasin D in Xylaria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the natural production of 19,20-Epoxycytochalasin D, a potent cytochalasan, by fungi of the Xylaria genus. This document provides a comprehensive overview of the fungal sources, quantitative production data, detailed experimental protocols for cultivation, extraction, and purification, and a visualization of the biosynthetic pathway and experimental workflows.

Fungal Producers and Quantitative Data

Several species within the Xylaria genus, a member of the Xylariaceae family, are known producers of this compound and its structural analogs. These fungi, often found as endophytes or saprophytes on decaying wood, represent a rich source of these bioactive secondary metabolites. While precise yields of this compound are not always reported, data for related cytochalasans produced by Xylaria and other fungi provide valuable insights into production levels.

| Fungal Species | Compound | Yield/Concentration | Reference |

| Xylaria cf. curta | This compound | Not specified | [1][2] |

| Xylaria hypoxylon | This compound | Not specified | [1] |

| Xylaria karyophthora | 19,20-epoxidated cytochalasins | Not specified | [1][3] |

| Nemania sp. UM10M | 19,20-Epoxycytochalasins C and D | Not specified | [1] |

| Rosellinia sanctae-cruciana | This compound | Not specified | [1] |

| Xylaria sp. sof11 | 19,20-Epoxycytochalasin Q | 440.3 mg/L (optimized) | [4] |

| Phomopsis sp. xz-18 | Pentacyclic cytochalasins | 14 mg from scaled-up culture | [1] |

| Xylaria arbuscula | Cytochalasin D | 6.40 - 39.55 mg/100g medium | [5] |

Experimental Protocols

The isolation and purification of this compound from Xylaria species involve a multi-step process, including fungal cultivation, extraction of the crude secondary metabolites, and subsequent chromatographic purification.

Protocol 1: Fungal Cultivation

1. Solid-State Fermentation (Rice Medium)

-

Organism: Xylaria cf. curta, Xylaria karyophthora.[1]

-

Medium: To a 500 mL Erlenmeyer flask, add 100 g of rice and 120 mL of distilled water.[6]

-

Sterilization: Autoclave the flask at 121°C for 20 minutes.[6]

-

Inoculation: After cooling to room temperature, inoculate the sterile rice medium with 3-5 agar (B569324) plugs of a mature Xylaria culture.[6]

-

Incubation: Incubate the flask under static conditions at 25-28°C in the dark for 21-30 days.[6]

2. Liquid-State Fermentation (Potato Dextrose Broth)

-

Organism: Rosellinia sanctae-cruciana.[1]

-

Medium: Prepare Potato Dextrose Broth (PDB) according to the manufacturer's instructions.

-

Inoculation: Inoculate a 250 mL Erlenmeyer flask containing 100 mL of PDB with agar plugs from a 7-day-old culture.[6]

-

Incubation: Incubate the production culture on a rotary shaker at 150 rpm and 25°C for 14-21 days.[6]

Protocol 2: Extraction and Purification

1. Extraction from Solid-State Fermentation

-

After the incubation period, add 300 mL of ethyl acetate (B1210297) to the flask containing the fermented rice.[6]

-

Place the flask on a rotary shaker at 150 rpm for 24 hours to facilitate extraction.[6]

-

Filter the mixture to separate the fungal biomass and rice from the ethyl acetate extract.

-

Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain the crude extract.[6]

2. Extraction from Liquid-State Fermentation

-

Separate the mycelium from the culture broth by filtration.[6]

-

Extract the culture broth three times with an equal volume of ethyl acetate.[6]

-

Extract the mycelium separately with acetone (B3395972) or methanol.[6]

-

Combine all organic extracts and concentrate them under reduced pressure.[6]

3. Chromatographic Purification

-

Initial Fractionation: Subject the crude extract to column chromatography on silica (B1680970) gel. Elute with a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol, to fractionate the extract.[7] Monitor the fractions by Thin Layer Chromatography (TLC).

-

Further Purification (Size-Exclusion Chromatography): Pool fractions containing the compound of interest and subject them to Sephadex LH-20 chromatography.[1]

-

Final Purification (Preparative HPLC): Achieve final purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column. A typical mobile phase is a gradient of acetonitrile (B52724) in water, often with 0.1% formic acid.[1]

Visualizations

Biosynthetic Pathway of Cytochalasans

Cytochalasans are biosynthesized through a hybrid pathway involving Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) enzymes.[8] The core structure is formed through the concerted action of these enzymes, followed by tailoring steps such as Diels-Alder cyclization.

Caption: Generalized biosynthetic pathway of cytochalasans in Xylaria.

Experimental Workflow for Isolation and Purification

The following diagram illustrates a typical workflow for the isolation and purification of this compound from Xylaria cultures.

References

- 1. benchchem.com [benchchem.com]

- 2. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. The cytochalasans: potent fungal natural products with application from bench to bedside - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00076E [pubs.rsc.org]

Unraveling the Architecture of a Potent Fungal Metabolite: A Technical Guide to the Structural Characterization of 19,20-Epoxycytochalasin D

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural characterization of 19,20-Epoxycytochalasin D, a potent cytotoxic and antiplasmodial fungal metabolite. The document details the pivotal revision of its stereochemistry, presents key spectroscopic and crystallographic data, and outlines the experimental protocols crucial for its definitive structural elucidation.

Initially isolated from the fungus Xylaria hypoxylon, the structure of this compound was later revised based on rigorous spectroscopic and crystallographic evidence.[1] The critical change was the correction of the stereochemistry at the C-19 position of the macrocyclic ring from the originally proposed 19(αH), 20(αH)-epoxycytochalasin D to the confirmed 19(βH), 20(αH)-epoxycytochalasin D.[1][2] This seemingly minor alteration has significant implications for the molecule's three-dimensional conformation and its interaction with biological targets.[1]

Spectroscopic and Crystallographic Data

The definitive structure of this compound was established through a combination of advanced spectroscopic methods and single-crystal X-ray diffraction analysis.[1][2] High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed to determine the precise molecular formula.[1] A suite of Nuclear Magnetic Resonance (NMR) experiments, including 1H NMR, 13C NMR, HMQC, HMBC, and NOESY, provided detailed information about the connectivity and stereochemistry of the molecule.[2]

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in Comparison to Cytochalasin D

| Position | This compound ¹³C (δc) | This compound ¹H (δH, mult., J/Hz) | Cytochalasin D ¹³C (δc) |

| 1 | 173.5 | - | 175.1 |

| 3 | 53.9 | 3.25 (m) | 54.0 |

| 4 | 50.7 | 2.27 (t, 4.9) | 51.1 |

| 5 | 32.6 | 2.60 (m) | 32.7 |

| 6 | 147.5 | - | 147.9 |

| 7 | 70.0 | 3.83 (d, 10.3) | 69.8 |

| 8 | 46.6 | 2.64 (m) | 46.9 |

| 9 | 52.5 | - | 52.8 |

| 10 | 45.2 | a: 2.87 (dd, 13.4, 5.1), b: 2.75 (dd, 13.4, 9.0) | 45.4 |

| 11 | 13.5 | 0.90 (d, 6.7) | 13.6 |

Data sourced from a comparative analysis.[3]

Experimental Protocols

The structural verification of this compound relies on a systematic workflow encompassing isolation, purification, and comprehensive spectroscopic and crystallographic analysis.

Isolation and Purification

-

Fungal Cultivation : The compound has been isolated from the fermentation broth of endophytic fungi such as Nemania sp. or Xylaria hypoxylon.[1]

-

Extraction : The fermentation broth is typically extracted with an organic solvent like ethyl acetate (B1210297) to obtain a crude extract.

-

Bioassay-Guided Fractionation : The crude extract is subjected to fractionation using techniques like column chromatography. The fractions are tested for biological activity (e.g., cytotoxicity) to guide the isolation of the active compound.[1]

-

High-Performance Liquid Chromatography (HPLC) : Final purification of the active fractions is achieved using preparative HPLC to yield pure this compound.[1]

Structural Elucidation

-

Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the elemental composition and precise molecular formula of the purified compound.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : A comprehensive suite of NMR experiments is conducted to determine the chemical structure:

-

¹H NMR : To identify the proton environments in the molecule.

-

¹³C NMR : To identify the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC) : To establish the connectivity between protons and carbons and to piece together the molecular framework.

-

NOESY : To determine the relative stereochemistry of the molecule through spatial correlations between protons.[2]

-

-

Single-Crystal X-ray Diffraction : This technique provides unambiguous evidence for the absolute stereochemistry and the three-dimensional arrangement of atoms in the molecule. A suitable crystal of the compound is grown and subjected to X-ray diffraction analysis.[1][2]

Visualizations

The following diagrams illustrate the logical workflow for the structural revision and the experimental process for the characterization of this compound.

Caption: Logical flow from the initially proposed structure to the confirmed revised structure of this compound.

Caption: Experimental workflow for the isolation and structural characterization of this compound.

The disruption of the actin cytoskeleton is the primary mechanism of action for cytochalasans, including this compound.[4] By binding to the barbed end of actin filaments, it inhibits the polymerization and elongation of new actin monomers, leading to cell cycle arrest and apoptosis.[4]

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

An In-depth Technical Guide to the Mechanism of Action of 19,20-Epoxycytochalasin D on the Actin Cytoskeleton

For Researchers, Scientists, and Drug Development Professionals

Abstract

19,20-Epoxycytochalasin D is a fungal metabolite belonging to the cytochalasan family of natural products.[1] Like other members of this class, its primary mechanism of action involves the potent and specific disruption of the actin cytoskeleton, a fundamental component of eukaryotic cells crucial for maintaining cell shape, motility, and division.[1][2] This disruption initiates a cascade of downstream signaling events, ultimately leading to cell cycle arrest and apoptosis.[1] This technical guide provides a comprehensive overview of the molecular mechanism of this compound, detailing its interaction with actin filaments, summarizing key quantitative data, and providing detailed experimental protocols for its study.

Core Mechanism of Action: Actin Cytoskeleton Disruption

The primary molecular target of this compound is the actin cytoskeleton.[1] Its mechanism is analogous to the well-studied Cytochalasin D, involving direct interaction with actin filaments.

1.1. Binding to the Barbed End of Actin Filaments

This compound binds with high affinity to the barbed (+), or fast-growing, end of filamentous actin (F-actin).[1][3] This binding action physically obstructs the addition of new globular actin (G-actin) monomers to the elongating filament.[1] By "capping" the barbed end, this compound effectively inhibits actin polymerization.[3]

1.2. Inhibition of Polymerization and Induction of Depolymerization

The capping of the barbed end shifts the dynamic equilibrium of the actin filament towards depolymerization. While the addition of monomers at the barbed end is blocked, the dissociation of actin monomers from the pointed (-), or slow-growing, end continues. This leads to a net loss of actin subunits from the filament and subsequent depolymerization of existing actin structures.[3] Some studies also suggest that certain cytochalasans can directly induce the depolymerization of existing filaments.[3]

Quantitative Data

Table 1: Cytotoxic Activity of this compound [1]

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Human promyelocytic leukemia | >10 |

| A549 | Human lung carcinoma | >10 |

| SMMC-7721 | Human hepatocellular carcinoma | >10 |

| MCF-7 | Human breast adenocarcinoma | >10 |

| SW480 | Human colon adenocarcinoma | >10 |

| BT-549 | Human breast ductal carcinoma | 7.84 |

| LLC-PK1 | Porcine kidney epithelial | 8.4 |

| P-388 | Murine leukemia | Potent Activity (IC50 not specified) |

Table 2: Antiplasmodial Activity of this compound [1]

| Organism | Strain | IC50 (nM) |

| Plasmodium falciparum | 3D7 (chloroquine-sensitive) | 9.77 |

Downstream Signaling Pathways

The disruption of the actin cytoskeleton by this compound acts as a significant cellular stressor, triggering downstream signaling pathways that culminate in apoptosis and cell cycle arrest.

3.1. Induction of Apoptosis via the Mitochondrial Pathway

The collapse of the actin cytoskeleton is thought to initiate the intrinsic (mitochondrial) apoptosis pathway.[2] This involves a shift in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[4] Cytochrome c then activates a cascade of caspases, including the initiator caspase-9 and the executioner caspases-3 and -7, which carry out the systematic dismantling of the cell.[4]

3.2. Cell Cycle Arrest

Disruption of the actin cytoskeleton has been shown to induce cell cycle arrest, often at the S phase.[5] While the precise mechanism for this compound is not fully elucidated, studies on the related compound 19,20-Epoxycytochalasin C suggest that this arrest is independent of the subsequent caspase activation.[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activities of this compound.

4.1. In Vitro Actin Polymerization Assay (Pyrene-Based)

This assay measures the effect of this compound on the polymerization of purified G-actin in real-time.

-

Materials:

-

Pyrene-labeled G-actin

-

Unlabeled G-actin

-

10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)

-

G-Buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT)

-

This compound stock solution (in DMSO)

-

Fluorometer with excitation at ~365 nm and emission at ~407 nm

-

-

Protocol:

-

Prepare a master mix of G-actin (e.g., 2 µM final concentration) with a fraction of pyrene-labeled G-actin (e.g., 5-10%) in G-Buffer on ice.

-

Add various concentrations of this compound or vehicle control (DMSO) to the wells of a 96-well black plate.

-

Add the G-actin master mix to each well.

-

Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.

-

Immediately place the plate in the fluorometer and begin recording fluorescence intensity every 15-30 seconds for 1-2 hours.

-

Analyze the data by plotting fluorescence intensity versus time. Inhibition of polymerization will be observed as a decrease in the rate and extent of the fluorescence increase.

-

4.2. Visualization of Actin Cytoskeleton by Fluorescence Microscopy

This protocol allows for the direct visualization of the effects of this compound on the actin cytoskeleton in cultured cells.

-

Materials:

-

Adherent cells (e.g., HeLa, U2OS) cultured on glass coverslips

-

This compound working solutions in complete culture medium

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Fluorescently-labeled phalloidin (B8060827) (e.g., Alexa Fluor 488 phalloidin)

-

DAPI (4',6-diamidino-2-phenylindole) solution

-

Antifade mounting medium

-

Fluorescence microscope

-

-

Protocol:

-

Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.[3]

-

Treat the cells with various concentrations of this compound for the desired time (e.g., 30 minutes to 4 hours). Include a vehicle control.[3]

-

Wash the cells twice with PBS.[3]

-

Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.[3]

-

Wash the cells three times with PBS.[3]

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.[3]

-

Wash the cells three times with PBS.[3]

-

Stain the F-actin by incubating with fluorescently-labeled phalloidin solution for 20-30 minutes at room temperature in the dark.[3]

-

Wash the cells three times with PBS.[3]

-

Counterstain the nuclei with DAPI solution for 5 minutes.[3]

-

Wash the cells three times with PBS.[3]

-

Mount the coverslips onto glass slides using antifade mounting medium.[3]

-

Visualize the cells using a fluorescence microscope with appropriate filter sets.

-

4.3. Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to determine the cytotoxic effects of this compound.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]

-

Treat the cells with serial dilutions of this compound and incubate for 48-72 hours.[1]

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

-

Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[1]

-

Measure the absorbance at 570 nm using a microplate reader.[1]

-

4.4. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol:

-

Treat cells with this compound for the desired time.[6]

-

Harvest both adherent and floating cells and wash with cold PBS.[6]

-

Resuspend the cells in Annexin V binding buffer.[6]

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[6]

-

Incubate for 15 minutes at room temperature in the dark.[6]

-

Analyze the stained cells by flow cytometry.[6]

-

4.5. Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Protocol:

-

Treat cells with this compound for a specified time (e.g., 24-48 hours).[6]

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.[6]

-

Wash the fixed cells with PBS and resuspend in a PI staining solution containing RNase A.[6]

-

Incubate for 30 minutes at room temperature in the dark.[6]

-

Analyze the DNA content of the cells by flow cytometry.[6]

-

Conclusion

This compound is a potent disruptor of the actin cytoskeleton, acting primarily by capping the barbed end of actin filaments to inhibit polymerization and promote depolymerization. This fundamental action on a critical cellular component triggers downstream signaling cascades, leading to apoptosis via the mitochondrial pathway and inducing cell cycle arrest. The detailed protocols provided herein offer a robust framework for researchers to investigate the multifaceted effects of this compound in various cellular contexts. Further research is warranted to elucidate the precise biochemical kinetics of its interaction with actin and to fully map the downstream signaling networks it perturbs.

References

- 1. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Actin polymerisation assay [wwwuser.gwdguser.de]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Cytoplasmic Actin: Purification and Single Molecule Assembly Assays - PMC [pmc.ncbi.nlm.nih.gov]

19,20-Epoxycytochalasin D: A Technical Guide to its Effects on Eukaryotic Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

19,20-Epoxycytochalasin D is a fungal metabolite belonging to the cytochalasan class of natural products, a diverse group of mycotoxins produced by various fungi.[1] Isolated from fungal species such as Nemania sp. and Xylaria cf. curta, this compound has garnered significant interest within the scientific community for its potent biological activities.[1] Like other members of the cytochalasan family, its primary mechanism of action involves the disruption of the actin cytoskeleton, a fundamental component of eukaryotic cells essential for maintaining cell shape, motility, and division.[1] This interference with critical cellular processes underlies its observed cytotoxic, antiplasmodial, and phytotoxic effects.[1][2] This technical guide provides a comprehensive overview of the known biological effects of this compound, detailing its mechanism of action, impact on cellular signaling pathways, and quantitative data from various studies. Detailed experimental protocols for key biological assays are also provided to facilitate further research.

Core Mechanism of Action: Disruption of the Actin Cytoskeleton

The primary molecular target of this compound is the actin cytoskeleton.[1] It exerts its effects by binding to the barbed (fast-growing) end of actin filaments, which inhibits the polymerization and elongation of new actin monomers.[1][3] This disruption of actin dynamics has profound consequences for cellular integrity and function, leading to significant changes in cell morphology, such as cell rounding and the collapse of actin-based structures like stress fibers.[3] The interference with the delicate equilibrium between actin polymerization and depolymerization triggers a cascade of downstream signaling events, ultimately culminating in cell cycle arrest and apoptosis.[1][3]

Quantitative Data: Cytotoxic and Antiplasmodial Activities

This compound has demonstrated a range of cytotoxic and antiplasmodial activities across various cell lines and organisms. The half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values are summarized below. It is important to note that experimental conditions can vary between studies, potentially affecting absolute IC50 values.[4][5]

| Compound | Cell Line/Organism | Cancer Type/Organism Type | Effect | IC50/MIC Value | Reference |

| This compound | P-388 | Murine Leukemia | Cytotoxicity | 0.16 µM | [6][7] |

| This compound | BT-549 | Human Breast Ductal Carcinoma | Cytotoxicity | 7.84 µM | [2][4][7] |

| This compound | LLC-PK1 | Porcine Kidney Epithelial | Cytotoxicity | 8.4 µM | [2][4][7] |

| This compound | MOLT-4 | Human T-cell Leukemia | Cytotoxicity | 10 µM | [6] |

| This compound | Plasmodium falciparum (chloroquine-sensitive) | Malaria Parasite | Antiplasmodial | 0.4 ng/mL | [7] |

| This compound | Plasmodium falciparum (chloroquine-resistant) | Malaria Parasite | Antiplasmodial | 0.4 ng/mL | [7] |

| 19,20-Epoxycytochalasin C | HL-60 | Human Promyelocytic Leukemia | Cytotoxicity | Sub-micromolar | [4] |

| 19,20-Epoxycytochalasin C | HT-29 | Human Colorectal Adenocarcinoma | Cytotoxicity | 0.65 µM | [4][8] |

| Various Epoxycytochalasans | A549 | Human Lung Carcinoma | Cytotoxicity | >10 µM (for most) | [4] |

| Various Epoxycytochalasans | MCF-7 | Human Breast Adenocarcinoma | Cytotoxicity | >10 µM (for most) | [4] |

| Various Epoxycytochalasans | SMMC-7721 | Human Hepatocellular Carcinoma | Cytotoxicity | >10 µM (for most) | [4] |

| Various Epoxycytochalasans | SW480 | Human Colon Adenocarcinoma | Cytotoxicity | >10 µM (for most) | [4] |

Signaling Pathways Modulated by this compound

The disruption of the actin cytoskeleton by this compound initiates a complex signaling cascade that leads to cell cycle arrest and apoptosis.[1] While the precise pathways for this specific compound are still under investigation, studies on the closely related cytochalasin D provide a likely model for its mechanism of action.[1]

The cytoskeletal collapse can trigger the intrinsic (mitochondrial) pathway of apoptosis.[4] This may also involve the endoplasmic reticulum (ER) stress pathway.[4] Furthermore, the disruption of actin filaments can modulate the activity of Rho family GTPases (e.g., RhoA, Rac1, and Cdc42), which are key regulators of the cytoskeleton and various signaling pathways.[1] This can subsequently lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including the ERK, JNK, and p38 pathways.[1] The activation of these stress-responsive pathways can ultimately trigger both the intrinsic and extrinsic apoptosis pathways, involving the activation of initiator caspases (e.g., Caspase-8 and Caspase-9) and executioner caspases (e.g., Caspase-3), leading to programmed cell death.[1][4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.

Cell Viability / Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.[1][5]

Materials:

-

96-well plates

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[5]

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%. Replace the medium in the wells with 100 µL of the diluted compound and a vehicle control.[4][5]

-

Incubation: Incubate the plate for a desired period (e.g., 48 hours).[8]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.[5]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining).[1][5]

Materials:

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for the specified time.[5]

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[5]

-

Washing: Wash the cells twice with cold PBS.[5]

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[5]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]

-

Analysis: Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.[5]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the distribution of cells in different phases of the cell cycle.[5]

Materials:

-

This compound

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound as described for the apoptosis assay.[5]

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.[5]

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PI staining solution.[5]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[5]

-

Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[5]

Visualization of the Actin Cytoskeleton

This protocol allows for the direct visualization of the effects of this compound on the actin cytoskeleton using fluorescence microscopy.

Materials:

-

Adherent cells (e.g., U2OS, HT-29, NIH3T3)

-

Glass coverslips

-

This compound working solution

-

Paraformaldehyde (4% in PBS)

-

Triton X-100 (0.1% in PBS)

-

Phalloidin (B8060827) conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)

-

DAPI (for nuclear staining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells onto glass coverslips in a culture dish to achieve 50-70% confluency on the day of the experiment.[3]

-

Compound Treatment: Treat cells with the desired concentration of this compound for a specified time (e.g., 30 minutes to several hours). Include a vehicle control.[3]

-

Fixation: Wash cells with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Permeabilization: Wash cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Staining: Wash cells with PBS and then incubate with the fluorescently labeled phalloidin solution for 20-30 minutes at room temperature in the dark.[3] Counterstain with DAPI if desired.

-

Mounting: Wash cells three times with PBS and then mount the coverslips onto microscope slides using a mounting medium.[3]

-

Imaging: Visualize the actin filaments and nuclei using a fluorescence microscope.

Experimental and logical Workflows

To effectively study the effects of this compound, a structured experimental workflow is essential. The following diagrams illustrate a general workflow for investigating its cellular effects and the logical relationship of its mechanism of action.

Conclusion

This compound is a potent bioactive fungal metabolite that exerts its effects on eukaryotic cells primarily through the disruption of the actin cytoskeleton.[1][4] This initial event triggers a cascade of signaling pathways, leading to cell cycle arrest and apoptosis. Its demonstrated cytotoxic and antiplasmodial activities make it a valuable tool for research in cancer biology and infectious diseases. The information and protocols provided in this guide serve as a comprehensive resource for scientists and researchers looking to investigate the multifaceted effects of this intriguing natural product. Further studies are warranted to fully elucidate the specific signaling pathways it modulates and to explore its therapeutic potential.

References

An In-depth Technical Guide to 19,20-Epoxycytochalasin D: Discovery, History, and Core Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

19,20-Epoxycytochalasin D is a naturally occurring fungal metabolite belonging to the cytochalasan family of mycotoxins.[1] This class of compounds is characterized by a highly substituted perhydro-isoindolone moiety fused to a macrocyclic ring.[2] this compound has garnered significant interest within the scientific community for its potent and diverse biological activities, including cytotoxic, antiplasmodial, and phytotoxic effects.[2][3] Its primary mechanism of action involves the disruption of the actin cytoskeleton, a fundamental component of eukaryotic cells, making it a valuable tool for studying cellular dynamics and a potential lead compound in drug discovery.[1][2][4] This technical guide provides a comprehensive overview of the discovery, history, quantitative biological data, and key experimental protocols related to this compound.

Discovery and History

This compound has been isolated from various fungal species, predominantly within the Xylariaceae family.[5] These fungi, often found as endophytes or on decaying wood, are a rich source of novel cytochalasans.[5] Fungal species known to produce this compound and its analogs include Xylaria cf. curta, Nemania diffusa, Rosellinia sanctae-cruciana, Xylaria hypoxylon, and Nemania sp. UM10M.[5]

A significant event in the history of this compound was a structural revision. The initially proposed structure was later corrected based on rigorous spectroscopic and crystallographic evidence.[6][7] The revision centered on the stereochemistry at the C-19 position of the macrocyclic ring, changing from 19(αH), 20(αH)-epoxycytochalasin D to the confirmed 19(βH), 20(αH)-epoxycytochalasin D.[6] This correction was pivotal for accurate structure-activity relationship (SAR) studies and a deeper understanding of its molecular interactions.[6]

Quantitative Data

The biological activity of this compound has been quantified against various cell lines and pathogens. The following tables summarize the key cytotoxic and antiplasmodial data.

Table 1: Cytotoxic Activity of this compound and Analogs

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| This compound | P-388 | Murine Leukemia | 0.16 | [8] |

| This compound | BT-549 | Human Breast Ductal Carcinoma | 7.84 | [3] |

| This compound | LLC-PK1 | Porcine Kidney Epithelial | 8.4 | [3] |

| 19,20-Epoxycytochalasin C | MOLT-4 | Human T-cell Leukemia | 1.11 | [9] |

| 19,20-Epoxycytochalasin C | HL-60 | Human Promyelocytic Leukemia | <10 | [9] |

| 19,20-Epoxycytochalasin C | HT-29 | Human Colorectal Adenocarcinoma | 0.65 | [9] |

| Various Epoxycytochalasans | A549 | Human Lung Carcinoma | >10 (for most) | [9] |

| Various Epoxycytochalasans | MCF-7 | Human Breast Adenocarcinoma | >10 (for most) | [9] |

| Various Epoxycytochalasans | SMMC-7721 | Human Hepatocellular Carcinoma | >10 (for most) | [9] |

| Various Epoxycytochalasans | SW480 | Human Colon Adenocarcinoma | >10 (for most) | [9] |

Note: IC₅₀ values can vary depending on experimental conditions such as cell density and incubation time.[1]

Table 2: Antiplasmodial Activity of this compound

| Plasmodium falciparum Strain | IC₅₀ (µM) | IC₅₀ (ng/mL) | Reference |

| Chloroquine-sensitive | ~0.00076 | 0.4 | [8][10] |

| Chloroquine-resistant | ~0.00076 | 0.4 | [8][10] |

Note: IC₅₀ values were converted from ng/mL to µM using a molecular weight of 523.63 g/mol for this compound.[10]

Table 3: Selectivity Index of this compound

| P. falciparum Strain | Mammalian Cell Line | Selectivity Index (SI = IC₅₀ Cell Line / IC₅₀ P. falciparum) |

| Chloroquine-sensitive/resistant | Vero (non-cancerous) | High |

| Chloroquine-sensitive/resistant | BT-549 | Moderate |

| Chloroquine-sensitive/resistant | LLC-PK1 | Moderate |

A high selectivity index indicates a favorable therapeutic window, suggesting greater toxicity to the parasite than to host cells.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research. The following are key experimental protocols for studying this compound.

Isolation and Purification of this compound

-

Fungal Cultivation :

-

Solid-State Fermentation : Endophytic fungi such as Xylaria cf. curta or Xylaria karyophthora are cultivated on a solid rice medium.[5] The culture is incubated under suitable temperature and humidity to facilitate fungal growth and the production of secondary metabolites.[5]

-

Liquid-State Fermentation : Fungal strains like Rosellinia sanctae-cruciana are subcultured on Potato Dextrose Agar (PDA) and then inoculated into Potato Dextrose Broth (PDB).[5] The liquid culture is incubated with shaking for aeration and homogenous growth.[5]

-

-

Extraction :

-

Purification :

-

Structure Elucidation :

-

High-Resolution Mass Spectrometry (HR-MS) : Determines the molecular formula of the purified compound.[5]

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy : Including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to elucidate the detailed chemical structure.[5]

-

Single-Crystal X-ray Diffraction : Provides unambiguous evidence of the relative configuration of atoms, which was crucial for the structural revision of this compound.[6]

-

Cell Viability / Cytotoxicity Assay (MTT Protocol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[2]

-

Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[2]

-

Compound Treatment : Treat the cells with various concentrations of this compound and incubate for 48-72 hours.[2]

-

MTT Addition : Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

-

Solubilization : Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[1]

-

Measurement : Read the absorbance at a specific wavelength using a microplate reader to determine cell viability.[1]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

-

Cell Treatment and Harvesting : Treat cells with this compound for the desired time. Harvest both adherent and floating cells and wash with cold PBS.[2]

-

Staining : Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[2]

-

Incubation : Incubate the cells in the dark for 15 minutes at room temperature.[2]

-

Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.[1]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.[1]

-

Cell Treatment and Harvesting : Treat and harvest cells as described for the apoptosis assay.[1]

-

Cell Fixation : Fix the cells in cold 70% ethanol.[2]

-

Staining : Resuspend the fixed cells in a staining solution containing Propidium Iodide and RNase A.[2]

-

Incubation : Incubate for 30 minutes in the dark.[2]

-

Flow Cytometry Analysis : Analyze the DNA content of the cells by flow cytometry.[2]

Actin Polymerization Assay

This assay measures the effect of this compound on the polymerization of actin.[2]

-

Actin Preparation : Prepare pyrene-labeled G-actin.[2]

-

Initiation of Polymerization : Initiate actin polymerization by adding a polymerization-inducing buffer.[2]

-

Compound Addition : Add different concentrations of this compound to the reaction mixture.[2]

-

Fluorescence Measurement : Monitor the increase in fluorescence over time, which corresponds to the rate of actin polymerization.[4]

Visualizations: Signaling Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams are provided in Graphviz (DOT language).

Caption: Mechanism of Action of this compound.

Caption: General Experimental Workflow for this compound.

Caption: Logical Flow of the Structural Revision.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound - Immunomart [immunomart.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Spectroscopic and Mechanistic Insights into 19,20-Epoxycytochalasin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 19,20-Epoxycytochalasin D, a fungal metabolite of significant interest for its potent biological activities, including cytotoxic effects against various cancer cell lines.[1] This document outlines detailed experimental protocols for data acquisition and presents the data in a structured format to facilitate research and development in natural product chemistry, pharmacology, and drug discovery.

Spectroscopic Data

The structural characterization of this compound has been primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data for this compound, recorded in CDCl₃ at 500 MHz, are summarized below. These data are based on the revised structure of 19(βH), 20(αH)-epoxycytochalasin D.[1]

Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃ [1]

| Position | δC (ppm) | δH (ppm), multiplicity, J (Hz) |

| 1 | 173.52 | - |

| 3 | 53.94 | 3.25 (m) |

| 4 | 50.70 | 2.27 (t, 4.9) |

| 5 | 32.58 | 2.60 (m) |

| 6 | 40.1 | α: 1.80 (m), β: 1.65 (m) |

| 7 | 73.9 | 4.15 (br s) |

| 8 | 45.3 | 2.45 (m) |

| 9 | 148.4 | - |

| 10 | 125.7 | 5.40 (d, 9.8) |

| 11 | 29.7 | 1.85 (m) |

| 12 | 20.3 | 0.95 (d, 6.8) |

| 13 | 133.4 | 5.80 (dd, 15.6, 8.3) |

| 14 | 127.0 | 5.45 (dd, 15.6, 9.8) |

| 15 | 41.5 | α: 2.30 (m), β: 2.15 (m) |

| 16 | 38.9 | 2.65 (m) |

| 17 | 211.8 | - |

| 18 | 50.1 | 3.10 (q, 6.8) |

| 19 | 59.2 | 3.05 (d, 4.0) |

| 20 | 61.8 | 2.80 (d, 4.0) |

| 21 | 13.0 | 1.10 (d, 6.8) |

| 22 | 170.8 | - |

| 23 | 20.9 | 2.05 (s) |

| 1' | 137.2 | - |

| 2', 6' | 129.4 | 7.25 (d, 7.3) |

| 3', 5' | 128.8 | 7.30 (t, 7.3) |

| 4' | 127.2 | 7.20 (t, 7.3) |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the molecular formula of this compound. The protonated molecular ion ([M+H]⁺) is typically observed. Tandem MS (MS/MS) experiments on the precursor ion can provide characteristic fragmentation patterns for structural confirmation.[1] For related compounds, tandem MS has been used for metabolite profiling.[3][4][5]

Table 2: High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z | Molecular Formula |

| [M+H]⁺ | 524.2648 | 524.2654 | C₃₀H₃₈NO₇ |

Note: The observed m/z value is from a study on the structural revision of this compound.

Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and spectroscopic analysis of this compound.

Isolation and Purification from Fungal Culture

This compound can be isolated from fungal sources such as Xylaria species.[1][2]

-

Fungal Cultivation : The producing fungal strain is cultivated in a suitable liquid or solid medium (e.g., Potato Dextrose Broth or rice medium) to allow for the production of secondary metabolites.[2]

-

Extraction : The fungal culture is extracted with an organic solvent, such as ethyl acetate, to partition the metabolites.[3]

-

Chromatographic Purification : The crude extract is subjected to a series of chromatographic techniques, including silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC), to isolate the pure compound.[6][7]

NMR Data Acquisition

-

Sample Preparation : Approximately 1-5 mg of purified this compound is dissolved in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃) and transferred to a 5 mm NMR tube.[1]

-

Spectrometer Setup : A high-field NMR spectrometer (e.g., 500 MHz or higher), often equipped with a cryoprobe for enhanced sensitivity, is used.[1] The probe is tuned and matched for ¹H and ¹³C nuclei, and the magnetic field is shimmed for optimal resolution.

-

Data Acquisition :

-

A standard one-dimensional ¹H NMR spectrum is acquired.

-

A one-dimensional ¹³C NMR spectrum is acquired with proton decoupling.[1]

-

Two-dimensional NMR experiments such as COSY, HSQC, HMBC, and NOESY are performed to establish connectivity and spatial relationships within the molecule for complete structural elucidation.[2][8]

-

Mass Spectrometry Data Acquisition

-

Sample Introduction : The purified compound is introduced into the mass spectrometer, typically via an LC-MS interface.

-

Ionization : Electrospray ionization (ESI) is a common method for generating ions of the analyte.

-

Mass Analysis : High-resolution mass analyzers (e.g., Orbitrap or TOF) are used to determine the accurate mass of the molecular ion.

-

Tandem MS (MS/MS) : The protonated molecular ion ([M+H]⁺) is selected as the precursor ion and fragmented using collision-induced dissociation (CID) to obtain product ion spectra for structural confirmation.[1]

Biological Activity and Signaling Pathway

Cytochalasans, including this compound, are known for their cytotoxic effects.[1] While the exact mechanism for this specific compound is still under investigation, related cytochalasans are known to interfere with actin polymerization and can induce apoptosis.[1] For the related 19,20-epoxycytochalasin C, CDK2 has been suggested as a possible target, leading to S phase cell cycle arrest and apoptosis.[1]

Below is a diagram illustrating a plausible signaling pathway for the cytotoxic effects of this compound.

Caption: Plausible signaling pathway for this compound cytotoxicity.

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation, purification, and structural elucidation of this compound.

Caption: Workflow for isolation and structural elucidation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cytochalasins from the Ash Endophytic Fungus Nemania diffusa DSM 116299 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 19,20-Epoxycytochalasin D: A Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

19,20-Epoxycytochalasin D is a fungal metabolite belonging to the cytochalasan family of mycotoxins.[1] These natural products, isolated from fungi such as Nemania and Xylaria species, are recognized for their significant biological activities.[2][3] Like other members of the cytochalasan class, this compound's primary mechanism of action involves the disruption of the actin cytoskeleton, a fundamental component of eukaryotic cells essential for maintaining cell shape, motility, and division.[3][4] This interference with actin dynamics makes it a compound of interest for its potential anti-cancer, anti-plasmodial, and phytotoxic properties.[2][5] This technical guide provides a comprehensive overview of the existing literature on this compound, focusing on its biological activities, mechanism of action, and relevant experimental protocols.

Quantitative Data Presentation

The cytotoxic and biological activities of this compound and its close analogs have been evaluated across various cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit a biological process by 50%, are summarized in the tables below. It is important to note that IC50 values can vary depending on experimental conditions such as cell density and incubation time.[1]

Table 1: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Cancer Type/Origin | IC50 (µM) | Reference |

| P-388 | Murine Leukemia | Potent Activity (IC50 not specified) | [6][7] |

| BT-549 | Human Breast Ductal Carcinoma | 7.84 | [2][5] |

| LLC-PK1 | Pig Kidney Epithelial | 8.4 | [2][5] |

Table 2: Comparative Cytotoxicity of 19,20-Epoxycytochalasin Analogs

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 19,20-Epoxycytochalasin C | HL-60 | Human Promyelocytic Leukemia | 1.11 | [2][6] |

| 19,20-Epoxycytochalasin C | HT-29 | Human Colorectal Adenocarcinoma | 0.65 | [2][6][8] |

| 19,20-Epoxycytochalasin C | A549 | Human Lung Carcinoma | >10 | [2][6] |

| 19,20-Epoxycytochalasin C | MCF-7 | Human Breast Adenocarcinoma | >10 | [2][6] |

| 19,20-Epoxycytochalasin C | PC-3 | Human Prostate Adenocarcinoma | >10 | [6] |

| Cytochalasin D | P. falciparum (3d7) | Malaria Parasite | 0.01058 | [7] |

| Epoxycytochalasin D | P. falciparum (3d7) | Malaria Parasite | 0.02977 | [7] |

Mechanism of Action

The primary molecular target of this compound and other cytochalasans is the actin cytoskeleton.[3][4] By binding to the barbed (fast-growing) end of actin filaments, it inhibits the polymerization and elongation of new actin monomers.[3][9] This disruption of actin dynamics leads to a net depolymerization of actin filaments, causing significant changes in cell morphology, such as cell rounding and the collapse of actin-based structures.[4][9]

This cytoskeletal disruption acts as a cellular stress signal, which can trigger programmed cell death, or apoptosis.[2] The apoptotic cascade induced by epoxycytochalasans appears to primarily involve the intrinsic (mitochondrial) pathway.[2][4]

Signaling Pathway

The disruption of the actin cytoskeleton by this compound initiates a signaling cascade that culminates in apoptosis. Key steps in this pathway include:

-

Actin Disruption : The compound binds to the barbed end of actin filaments, preventing the addition of new actin monomers and leading to the depolymerization of the actin cytoskeleton.[2]

-

Mitochondrial Stress : The collapse of the cytoskeleton can trigger the mitochondrial apoptosis pathway.[2] This leads to the release of cytochrome c from the mitochondria.

-

Caspase Activation : Cytochrome c activates a cascade of cysteine proteases known as caspases, beginning with the initiator caspase-9, which in turn activates effector caspases like caspase-3 and caspase-7.[2][4]

-

Cell Death : Activated effector caspases carry out the final stages of apoptosis by cleaving key cellular proteins, such as poly (ADP-ribose) polymerase (PARP), which leads to DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.[2]

Proposed signaling pathway of apoptosis induced by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the biological effects of this compound.

General Experimental Workflow

A typical workflow for investigating the cellular effects of this compound involves several stages, from initial cell culture to downstream analysis of cellular responses.

General experimental workflow for assessing the effects of this compound.

Cell Viability / Cytotoxicity Assay (MTT Protocol)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[2]

Materials:

-

96-well plates

-

Cells of interest

-

Complete culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[4][6]

-

Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO).[2]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[4]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[2][4]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to dissolve the formazan (B1609692) crystals.[2]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[2]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells and centrifuge at 300 x g for 5 minutes.[1]

-

Washing: Wash the cells twice with cold PBS.[1]

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[1]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]

-

Analysis: Analyze the cells by flow cytometry within 1 hour.[1]

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1]

Materials:

-

Cells of interest

-

This compound

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound as described for the apoptosis assay.[1]

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.[1]

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PI staining solution.[1]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[1]

-

Analysis: Analyze the DNA content of the cells by flow cytometry.[1]

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

Materials:

-

Cells of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

This compound is a potent bioactive fungal metabolite that exerts its biological effects primarily through the disruption of the actin cytoskeleton, leading to the induction of apoptosis via the mitochondrial pathway.[2] Its efficacy varies among different cell lines, and subtle structural differences between it and its analogs, such as 19,20-Epoxycytochalasin C, can significantly influence its biological activity.[2] The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and related compounds in fields such as oncology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for 19,20-Epoxycytochalasin D in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

19,20-Epoxycytochalasin D is a naturally occurring fungal metabolite belonging to the cytochalasan family of compounds.[1][2] These mycotoxins are of significant interest in cell biology and drug discovery due to their potent effects on the actin cytoskeleton.[3][4] The primary mechanism of action for cytochalasans, including this compound, involves the disruption of actin polymerization.[1][3] By binding to the fast-growing (barbed) end of actin filaments, it prevents the addition of new actin monomers, leading to the depolymerization of the actin cytoskeleton.[1][3] This disruption of a fundamental cellular component triggers a cascade of downstream events, often culminating in apoptosis (programmed cell death), making it a compound of interest for its potential anti-cancer properties.[1]

These application notes provide a comprehensive overview of the use of this compound in cell culture, including its cytotoxic effects on various cell lines, detailed experimental protocols, and a summary of the key signaling pathways involved.

Data Presentation: Cytotoxic Activity of this compound and Analogs

The cytotoxic potential of this compound and its related compounds has been assessed across a range of cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. It is important to note that these values can vary depending on the specific experimental conditions, such as cell density and incubation time.[5]

| Compound | Cell Line | Cell Type | IC₅₀ (µM) |

| This compound | P-388 | Murine Leukemia | 0.16[5] |

| MOLT-4 | Human Leukemia | 10[3][5] | |

| BT-549 | Human Breast Cancer | 7.84[5][6] | |

| LLC-PK1 | Porcine Kidney Epithelial | 8.4[5][6] | |

| 19,20-Epoxycytochalasin C | HL-60 | Human Promyelocytic Leukemia | 1.11[1][3] |

| HT-29 | Human Colorectal Adenocarcinoma | 0.65[1][3] | |

| 19,20-Epoxycytochalasin Q | S. cerevisiae (wild-type) | Yeast | 410 mg/L[3] |

| S. cerevisiae (ScΔpdr5) | Yeast | 55 mg/L[3] |

Observations:

-

This compound demonstrates potent cytotoxicity against the P-388 murine leukemia cell line.[1]

-

It exhibits moderate toxicity against BT-549 breast cancer and LLC-PK1 kidney epithelial cell lines.[1][6]

-

The potency of cytochalasans can be significantly influenced by minor structural variations, as seen in the comparison between this compound and C.[1]

Signaling Pathway

The primary mechanism of action of this compound is the disruption of the actin cytoskeleton, which acts as a cellular stress signal initiating apoptosis. The intrinsic (mitochondrial) pathway is a key component of this process. Some related compounds have also been shown to induce Endoplasmic Reticulum (ER) stress, which can be an independent or converging pathway to apoptosis.[1] For the related compound 19,20-epoxycytochalasin C, CDK2 has been identified as a potential target, leading to S-phase cell cycle arrest and apoptosis.[7][8]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. An actin depolymerizing agent 19,20-epoxycytochalasin Q of Xylaria sp. BCC 1067 enhanced antifungal action of azole drugs through ROS-mediated cell death in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: 19,20-Epoxycytochalasin D in Cancer Cell Line Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 19,20-Epoxycytochalasin D, a fungal metabolite, in cancer cell line cytotoxicity assays. This document includes detailed protocols for key experiments, a summary of its cytotoxic activity, and a description of its proposed mechanism of action.

Introduction

This compound is a member of the cytochalasan family of mycotoxins, known for their potent effects on the actin cytoskeleton.[1] By binding to the barbed end of actin filaments, it inhibits actin polymerization, leading to disruption of the cytoskeleton.[2] This disruption induces a cascade of cellular events, including apoptosis (programmed cell death) and cell cycle arrest, making it a compound of interest for cancer research.[3]

Data Presentation: Cytotoxicity of this compound

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| P-388 | Murine Leukemia | 0.16 | [4] |

| MOLT-4 | Human Leukemia | 10.0 | [4] |

| HL-60 | Human Promyelocytic Leukemia | >10 | [2] |

| A549 | Human Lung Carcinoma | >10 | [2] |

| SMMC-7721 | Human Hepatocellular Carcinoma | >10 | [2] |

| MCF-7 | Human Breast Adenocarcinoma | >10 | [2] |

| SW480 | Human Colon Adenocarcinoma | >10 | [2] |

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

This compound exerts its cytotoxic effects primarily through the disruption of the actin cytoskeleton, which triggers downstream signaling pathways leading to apoptosis and cell cycle arrest.[2]

Proposed Apoptosis Signaling Pathway

The primary mechanism of apoptosis induction by this compound is believed to be through the intrinsic (mitochondrial) pathway.[3] Disruption of the actin cytoskeleton acts as a cellular stress signal, leading to an increased ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2).[3] This shift in balance results in the release of cytochrome c from the mitochondria, which in turn activates a caspase cascade, ultimately leading to the execution of apoptosis.[3]

Experimental Protocols

The following are detailed protocols for key experiments to assess the cytotoxic effects of this compound.

General Experimental Workflow

A typical workflow for investigating the cellular effects of this compound involves cell culture, treatment with the compound, and subsequent analysis using various assays.

Cell Viability / Cytotoxicity Assay (MTT Protocol)

This assay measures the metabolic activity of cells as an indicator of cell viability.[5][6]

Materials:

-

Cancer cell lines

-

Culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[3]

-

Compound Treatment: Treat cells with varying concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.[3]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (a marker of early apoptosis) and loss of membrane integrity (a marker of late apoptosis/necrosis).[1]

Materials:

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for the specified time.[1]

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[1]

-

Washing: Wash the cells twice with cold PBS.[8]

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[1]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]

-

Analysis: Analyze the cells by flow cytometry within 1 hour.[1] Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the distribution of cells in different phases of the cell cycle based on DNA content.[9][10][11]

Materials:

-

This compound

-

70% Ethanol (B145695) (ice-cold)[1]

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)[1]

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.[1]

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PI staining solution.[1]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[1]

-